[2-(Cyanomethyl)-4-fluorophenyl]boronic acid
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Overview
Description
[2-(Cyanomethyl)-4-fluorophenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanomethyl and a fluorine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyanomethyl)-4-fluorophenyl]boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method ensures high yields and purity of the final product while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
[2-(Cyanomethyl)-4-fluorophenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and boric acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Biaryls: From Suzuki-Miyaura coupling.
Phenols: From oxidation and hydrolysis reactions.
Scientific Research Applications
[2-(Cyanomethyl)-4-fluorophenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [2-(Cyanomethyl)-4-fluorophenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with cellular components through boron-oxygen interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[2-(Cyanomethyl)-4-fluorophenyl]boronic acid is unique due to the presence of both a cyanomethyl and a fluorine group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations. The fluorine atom increases the compound’s stability and reactivity, while the cyanomethyl group enhances its ability to participate in cross-coupling reactions .
Properties
Molecular Formula |
C8H7BFNO2 |
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Molecular Weight |
178.96 g/mol |
IUPAC Name |
[2-(cyanomethyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C8H7BFNO2/c10-7-1-2-8(9(12)13)6(5-7)3-4-11/h1-2,5,12-13H,3H2 |
InChI Key |
YCVGQRYRTXPILC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CC#N)(O)O |
Origin of Product |
United States |
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